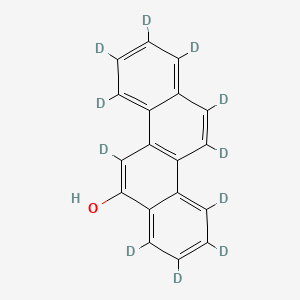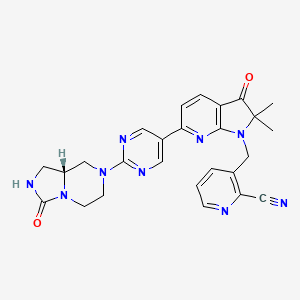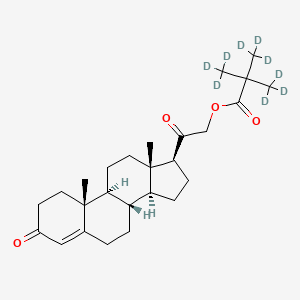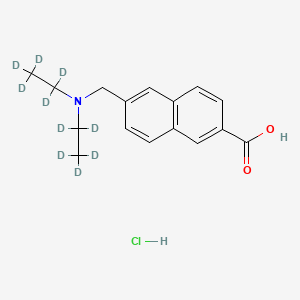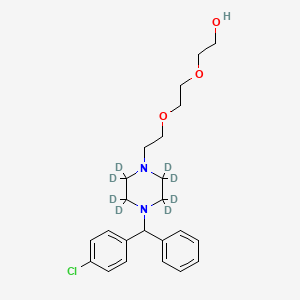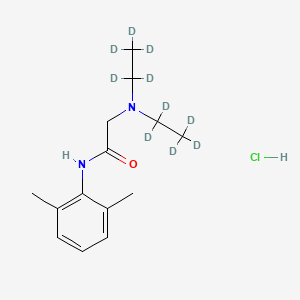
Lidocaine-d10 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lidocaine-d10 Hydrochloride is a deuterated form of Lidocaine Hydrochloride, where ten hydrogen atoms are replaced with deuterium. This compound is primarily used as a local anesthetic and antiarrhythmic agent. The deuterium labeling is often employed in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lidocaine-d10 Hydrochloride involves the deuteration of Lidocaine. The process typically starts with the synthesis of Lidocaine, which is then subjected to deuterium exchange reactions. The key steps include:
Synthesis of Lidocaine: This involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenyl chloroacetamide. This intermediate is then reacted with diethylamine to yield Lidocaine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents .
化学反応の分析
Types of Reactions: Lidocaine-d10 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of Lidocaine-d10 to its N-oxide derivative using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert Lidocaine-d10 back to its parent amine form using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in this compound with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Parent amine form.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Lidocaine-d10 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of Lidocaine without altering its pharmacological properties.
Biology: Employed in studies involving the interaction of Lidocaine with biological membranes and proteins.
Medicine: Used in clinical research to study the pharmacokinetics and pharmacodynamics of Lidocaine in various formulations.
作用機序
Lidocaine-d10 Hydrochloride exerts its effects by blocking sodium channels in neuronal cell membranes. This inhibition prevents the initiation and transmission of nerve impulses, leading to a loss of sensation in the localized area where it is applied. The molecular targets include voltage-gated sodium channels, and the primary pathway involves the stabilization of the neuronal membrane .
類似化合物との比較
Lidocaine Hydrochloride: The non-deuterated form of Lidocaine-d10 Hydrochloride, widely used as a local anesthetic and antiarrhythmic agent.
Bupivacaine Hydrochloride: Another local anesthetic with a longer duration of action compared to Lidocaine.
Prilocaine Hydrochloride: Similar to Lidocaine but with a slightly different pharmacokinetic profile.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it an invaluable tool in both research and industrial applications .
特性
分子式 |
C14H23ClN2O |
|---|---|
分子量 |
280.86 g/mol |
IUPAC名 |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2; |
InChIキー |
IYBQHJMYDGVZRY-OCNRKMBFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H].Cl |
正規SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[2-[[(2S)-2-[6-aminohexanoyl-[2-[[(2S)-2-[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]ethyl-(3-sulfanylpropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]ethyl-[5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12422761.png)


